3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride typically involves the cyclization of O-acylamidoximes. This process is preceded by the acylation of amidoximes with carboxylic acids or their derivatives such as esters, anhydrides, or acid halides . Common reagents used in this synthesis include N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N′-carbonyldiimidazole (CDI) .
Chemical Reactions Analysis
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in proteomics research to study protein structures and functions.
Industry: Employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond acceptor, which is crucial for its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride can be compared with other similar compounds, such as:
4-(3-Piperidin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine: This compound has a similar structure but differs in the position of the oxadiazole ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains a furazan ring instead of a pyridine ring.
Properties
IUPAC Name |
5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSZDMDBIKLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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